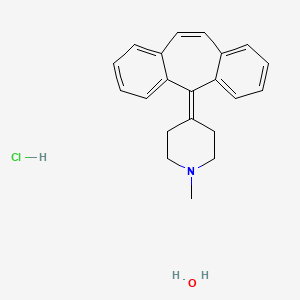

Cyproheptadine hydrochloride monohydrate

説明

Cyproheptadine hydrochloride monohydrate is a first-generation antihistamine and serotonin antagonist. It is primarily used to treat allergic reactions, stimulate appetite, and manage serotonin syndrome . The compound is known for its potent competitive antagonism of both serotonin and histamine receptors .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cyproheptadine hydrochloride involves several steps. Initially, 1-methyl-4-chloropiperidine reacts with magnesium in tetrahydrofuran to form 1-methyl-4-chloropiperidine magnesium chloride. This intermediate then reacts with dibenzo[a,e]cycloheptatriene-5-ketone to produce 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatriene)piperidine. The final product, cyproheptadine hydrochloride, is obtained by treating this intermediate with glacial acetic acid, hydrogen chloride gas, and acetic anhydride .

Industrial Production Methods: The industrial production of cyproheptadine hydrochloride follows a similar synthetic route but is optimized for higher yield and purity. The process involves the use of organic solvents and controlled reaction conditions to ensure the efficient production of the compound .

化学反応の分析

Types of Reactions: Cyproheptadine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its oxidative degradation products.

Reduction: Reduction reactions can modify the structure of cyproheptadine hydrochloride.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions include various derivatives of cyproheptadine hydrochloride, which may have different pharmacological properties .

科学的研究の応用

Medical Uses

1. Allergy Management

Cyproheptadine is primarily utilized to alleviate symptoms associated with allergic reactions, such as hay fever. It acts by blocking histamine receptors, thereby mitigating symptoms like sneezing and itching. Although newer antihistamines have emerged, cyproheptadine remains a viable option in specific cases due to its additional properties .

2. Migraine Prevention

Research indicates that cyproheptadine can significantly reduce the frequency of migraine attacks. A study showed that patients experienced a decrease from an average of 8.7 to 3.1 migraine attacks per month after treatment . This application is particularly noted in the UK and some other countries.

3. Appetite Stimulation

One of the notable effects of cyproheptadine is its ability to increase appetite and promote weight gain. This has led to its off-label use in children suffering from conditions like cystic fibrosis or those experiencing wasting syndromes . A study highlighted its efficacy in managing cancer-related cachexia in pediatric patients, demonstrating significant weight gain .

4. Treatment of Serotonin Syndrome

Cyproheptadine's antiserotonergic properties make it effective in managing serotonin syndrome, a potentially life-threatening condition caused by excessive serotonin levels . It acts as a potent antagonist at 5-HT2 receptors, which is crucial for alleviating symptoms associated with this syndrome.

5. Management of Hypertonicity in Stroke Patients

A recent randomized controlled trial investigated the effects of cyproheptadine on muscle hypertonicity in stroke survivors. The results indicated a significant reduction in grip termination time among participants receiving cyproheptadine compared to those on placebo, suggesting its potential utility in rehabilitation settings for improving motor function .

Off-Label Uses

1. Cyclical Vomiting Syndrome

Cyproheptadine has been used off-label for treating cyclical vomiting syndrome in infants, although evidence is primarily derived from retrospective studies .

2. Dermatological Conditions

The compound has shown effectiveness in treating various dermatological issues, including psychogenic itch and drug-induced hyperhidrosis .

3. Insomnia Treatment

Due to its sedative properties, cyproheptadine can be employed to manage insomnia, with recommended doses ranging from 4 to 8 mg .

Case Studies

| Study | Objective | Findings | |

|---|---|---|---|

| Study on Migraine Prevention | Evaluate the efficacy of cyproheptadine in reducing migraine frequency | Reduction from 8.7 to 3.1 migraines/month | Effective as a preventive treatment for migraines |

| Pediatric Cachexia Study | Assess weight gain in children with cancer | Significant weight gain observed | Validated use for appetite stimulation in pediatric oncology |

| Stroke Hypertonicity Trial | Investigate effects on muscle hypertonicity | Significant reduction in grip termination time | Potential rehabilitation aid for stroke survivors |

Pharmacological Profile

Cyproheptadine exhibits various pharmacodynamic properties:

- Histamine Receptor Antagonism: Potent H1 receptor antagonist.

- Serotonin Receptor Antagonism: Particularly effective against 5-HT2 receptors.

- Anticholinergic Activity: Contributes to its sedative effects and appetite stimulation.

Pharmacokinetics

Cyproheptadine is well-absorbed orally, with peak plasma concentrations occurring within 1 to 3 hours post-administration. Its half-life is approximately 8 hours, making it suitable for multiple daily dosing regimens .

作用機序

Cyproheptadine hydrochloride exerts its effects by antagonizing serotonin and histamine receptors. It binds to the H1 receptor and serotonin (5-HT2A) receptor, blocking the action of these neurotransmitters. This results in the inhibition of allergic reactions and the stimulation of appetite . The compound also has anticholinergic and sedative effects .

類似化合物との比較

Ketotifen: Another first-generation antihistamine with similar antihistaminic properties but fewer side effects.

Loratadine: A second-generation antihistamine with similar efficacy but fewer sedative effects.

Uniqueness: Cyproheptadine hydrochloride is unique due to its dual action as a serotonin and histamine antagonist. This dual action makes it effective in treating a broader range of conditions, including allergic reactions, serotonin syndrome, and appetite stimulation .

生物活性

Cyproheptadine hydrochloride monohydrate is a well-studied compound known for its diverse biological activities, primarily as an antihistamine and antiserotonergic agent. This article delves into its mechanisms of action, clinical applications, safety profile, and relevant research findings.

Cyproheptadine functions as a competitive antagonist at both serotonin (5-HT) and histamine receptors. Its primary actions are:

- Histamine Receptor Antagonism : Cyproheptadine is particularly effective against the H1 receptor, providing relief from allergic symptoms by blocking histamine's effects. It exhibits a binding affinity in the range of 0.06 to 2.3 nM for H1 receptors, indicating high potency .

- Serotonin Receptor Antagonism : The compound also antagonizes 5-HT2 receptors, which is crucial for its effectiveness in treating conditions related to serotonin dysregulation, such as serotonin syndrome. At doses of 4 mg three times daily, cyproheptadine can block up to 85% of these receptors .

- Additional Activities : Cyproheptadine has shown weak antiandrogenic properties and anticholinergic effects, contributing to its sedative qualities .

Clinical Applications

Cyproheptadine is utilized in various medical contexts:

- Allergic Reactions : It is primarily prescribed for allergic rhinitis and urticaria due to its antihistaminic properties.

- Appetite Stimulation : The drug's action on the hypothalamus leads to increased appetite, making it useful in treating conditions like anorexia .

- Neurological Conditions : Recent studies have explored cyproheptadine's efficacy in managing spasticity in stroke patients. A randomized trial demonstrated that cyproheptadine significantly reduced grip termination time without adversely affecting muscle strength or spasticity levels .

Efficacy in Stroke Rehabilitation

A randomized controlled trial involving 89 participants assessed the impact of cyproheptadine on muscle relaxation in stroke patients. Key findings included:

- Reduction in Grip Termination Time : Participants receiving cyproheptadine showed a 45% reduction in grip termination time after one week of treatment at a dosage of 4 mg twice daily (BID) compared to the placebo group (p < 0.05) .

- Statistical Significance : The study confirmed significant differences in grip termination time between groups (Wilk’s Lambda F=4.262, p=0.042), indicating robust evidence for cyproheptadine's therapeutic benefits in this context .

| Outcome Measure | Cyproheptadine Group | Placebo Group | p-value |

|---|---|---|---|

| Grip Termination Time (Sec) | 2.9 ± 1.4 | 5.63 ± 1.85 | <0.001 |

| CMSA-H Score (Baseline) | 8.63 ± 3.75 | 6.57 ± 3.60 | 0.023 |

Safety Profile

Cyproheptadine is generally considered safe; however, side effects have been documented:

- Adverse Effects : Common side effects include drowsiness, confusion, and agitation, with rare cases of severe hepatic complications noted . A review of cases indicated that approximately 91% of adverse events resolved after discontinuation of the drug .

- Hepatic Concerns : Notably, hepatic adverse events were recorded in some patients, raising concerns about its use in individuals with pre-existing liver conditions .

特性

IUPAC Name |

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N.ClH.H2O/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;;/h2-11H,12-15H2,1H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQPCBUPUOPHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41354-29-4, 6032-06-0 | |

| Record name | Piperidine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methyl-, hydrochloride, hydrate (2:2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41354-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproheptadine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROHEPTADINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43106T5KXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。